molecular formula C8H7ClN4O2 B2983302 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006452-63-6

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2983302
CAS No.: 1006452-63-6
M. Wt: 226.62
InChI Key: JYEOJQPBBADBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is a bis-pyrazole derivative featuring a pyrazole-4-carboxylic acid core substituted at the 1-position with a methyl group bridging to a second 4-chloropyrazole ring.

Pyrazole-4-carboxylic acids are widely studied for their versatility as intermediates in drug discovery, with substituents at the 1-position influencing solubility, target affinity, and metabolic stability . The presence of a carboxylic acid group enables hydrogen bonding and ionic interactions, while chloro substituents may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c9-7-2-11-13(4-7)5-12-3-6(1-10-12)8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEOJQPBBADBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CN2C=C(C=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chloromethyl-1H-pyrazole with pyrazole-4-carboxylic acid under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Antibacterial Activity :

  • 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid () exhibits potent antibacterial activity against Acinetobacter baumannii (MIC = 1.56 µg/mL). Chloro substitution in related compounds is noted to enhance activity, though positional effects (e.g., on pyrazole vs. aromatic rings) require further validation .
  • 1-(4-Chlorobenzyl)-1H-pyrazole-4-carboxamide () was synthesized as an ADAMTS7 inhibitor, highlighting the role of chloroaryl groups in target engagement. The carboxamide derivative suggests that functionalizing the carboxylic acid group can modulate bioactivity .

Crystallinity and Stability :

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid () and 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid () form stable crystals via intermolecular hydrogen bonds. Bulky substituents (e.g., cyclohexyl) may reduce solubility but improve crystallinity, whereas allyl groups introduce conformational flexibility .

Functional Group Modifications :

  • Ester derivatives (e.g., 1-(4-Chloromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester , ) act as prodrugs, masking the carboxylic acid’s polarity to enhance bioavailability. In contrast, the free acid form enables direct ionic interactions in biological systems .

Data Table: Key Structural Analogs and Properties

Compound Name & Reference 1-Position Substituent Key Properties/Activities Synthesis Yield/Notes
Target Compound (4-Chloro-1H-pyrazol-1-yl)methyl Hypothesized enhanced lipophilicity N/A
4-[...]benzoic acid 4-Carboxyphenyl, dimethylhydrazonomethyl MIC = 1.56 µg/mL (A. baumannii) Chloro-substitution enhances activity
1-(4-Chlorobenzyl)-1H-pyrazole-4-carboxamide 4-Chlorobenzyl ADAMTS7 inhibition 58 mg synthesized via EDC/HOBt coupling
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid 7-Methoxyquinolin-4-yl Cyclized to oxazinone derivatives 94% yield (ester hydrolysis)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl, 3-amino Herbicidal applications (e.g., pyrazosufuron) Stabilized by hydrogen bonds
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Cyclohexyl, 4-methoxyphenyl Improved crystallinity Structural studies via SHELX

Biological Activity

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C8H7ClN4O2C_8H_7ClN_4O_2. The compound features a pyrazole ring, which is well-known for its pharmacological versatility. Its structure contributes to various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. For example, the introduction of the chloro group and the carboxylic acid moiety can be achieved through electrophilic aromatic substitution and carboxylation reactions, respectively.

Anticancer Activity

Research has shown that compounds containing the pyrazole structure exhibit significant anticancer activity. A study evaluated several pyrazole derivatives and found that they effectively inhibited the growth of various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Induction of apoptosis
LLC-PK1 (Non-cancer)Higher selectivityNot applicable

The compound was noted for its ability to induce apoptosis in cancer cells at concentrations as low as 1 μM and enhance caspase-3 activity significantly at higher doses (10 μM) .

Other Biological Activities

In addition to its anticancer properties, pyrazole derivatives have been reported to possess:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antiviral Properties : Potential against viral infections through inhibition of viral replication mechanisms.

Case Studies

A notable case study involved a series of pyrazole derivatives where the compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells. For instance, derivatives with specific substitutions at the pyrazole ring exhibited enhanced activity against breast cancer cells compared to non-cancerous cell lines .

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets such as EGFR and VEGFR. These studies suggest that modifications to the pyrazole structure could lead to improved potency and selectivity against cancer targets .

Q & A

What are the key considerations for optimizing the synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid?

Methodological Answer:
Synthesis optimization requires addressing regioselectivity and yield. Cyclocondensation of precursors (e.g., ethyl acetoacetate, DMF-DMA, and substituted hydrazines) under controlled temperature and pH is critical . For example, hydrolysis of ester intermediates to carboxylic acids demands basic conditions (e.g., NaOH/EtOH) . Advanced challenges include minimizing byproducts via chromatographic purification (e.g., flash chromatography) and monitoring reaction progress using TLC or HPLC .

How can discrepancies in crystallographic data refinement for this compound be resolved?

Methodological Answer:
Discrepancies in crystallographic refinement (e.g., high R-factors) can arise from twinning or disordered solvent molecules. Using SHELXL for small-molecule refinement allows robust handling of high-resolution data and twin refinement . Key parameters include adjusting the TWIN and BASF commands for twinned data and applying restraints for disordered regions. Validation tools like PLATON should cross-check hydrogen bonding and geometry .

What computational methods are recommended to validate the electronic structure of this compound?

Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets aligns well with experimental spectral data (e.g., IR, NMR) . For charge distribution analysis, Natural Bond Orbital (NBO) calculations predict reactive sites. Software like Gaussian or ORCA is recommended, with solvent effects modeled via the Polarizable Continuum Model (PCM) .

How should researchers design assays to evaluate its bioactivity as a prolyl hydroxylase inhibitor?

Methodological Answer:
Use in vitro enzyme inhibition assays with recombinant HIF prolyl hydroxylase (PHD2) and α-ketoglutarate as a co-substrate . Measure IC50 values via ELISA-based detection of hydroxylated HIF-1α. Cellular models (e.g., HEK293 under hypoxia) validate target engagement via Western blotting for HIF-1α stabilization .

How can contradictions in reported biological activity data be addressed?

Methodological Answer:
Contradictions may stem from assay variability or impurity interference. Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) and rigorous purity validation (HPLC ≥95%, LC-MS) are essential . Structural analogs (e.g., JNJ-42041935) provide comparative benchmarks to isolate structure-activity relationships .

What strategies mitigate regioselectivity challenges during pyrazole ring functionalization?

Methodological Answer:
Regioselectivity in nucleophilic substitutions (e.g., Cl → O-aryl) is controlled by base selection (e.g., K2CO3 in DMF) and steric/electronic directing groups . For example, Vilsmeier-Haack formylation at the 4-position precedes aryloxy substitution. Monitoring via ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) ensures positional fidelity .

Which analytical techniques are critical for confirming purity and structural integrity?

Methodological Answer:

  • HPLC : C18 reverse-phase column (ACN/H2O + 0.1% TFA) to confirm ≥95% purity .
  • NMR : ¹³C NMR distinguishes carbonyl (δ 165–170 ppm) and pyrazole carbons (δ 140–150 ppm) .
  • XRD : Single-crystal analysis resolves bond lengths (e.g., C-Cl ≈ 1.73 Å) and torsion angles .

What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
Refer to GHS guidelines: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Although specific hazards are not classified, assume acute toxicity (Category 4) based on structural analogs . Store at RT in airtight containers, avoiding moisture. Spill management requires ethanol/water rinsing and inorganic absorbents .

How can researchers integrate spectroscopic and crystallographic data to resolve tautomeric forms?

Methodological Answer:
Tautomerism in pyrazole derivatives is resolved via combined XRD (bond length analysis) and ¹H-¹⁵N HMBC NMR. For example, N-H···O hydrogen bonds in XRD (2.8–3.0 Å) and ¹⁵N shifts (δ 180–200 ppm) confirm tautomeric states .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:
Scaling up chiral analogs requires asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral stationary phase HPLC . Monitor enantiomeric excess (ee) via chiral GC or CD spectroscopy. Continuous flow reactors improve reproducibility by minimizing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.